molecular formula C9H20N2O B1485769 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol CAS No. 2169432-27-1

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485769
CAS No.: 2169432-27-1
M. Wt: 172.27 g/mol
InChI Key: IJLIQOVLTZEOIG-UHFFFAOYSA-N
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Description

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Biological Activity

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol, a polyamine analogue, has garnered attention for its potential biological activities, particularly in oncology and neurobiology. This compound is structurally related to natural polyamines, which play critical roles in cellular functions including cell growth, differentiation, and apoptosis. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H16N2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}

This compound features a cyclobutane ring substituted with an aminobutyl group, contributing to its unique biological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action, including:

  • Inhibition of Cell Proliferation : Polyamine analogues can interfere with DNA synthesis and cell division. For instance, studies show that certain polyamine analogues block replication and transcription in mammalian cells, leading to apoptosis .
  • Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells through mechanisms involving the downregulation of ornithine decarboxylase (ODC) and other polyamine metabolic pathways .
  • Antitumor Activity : In vitro studies have demonstrated that similar compounds effectively inhibit the growth of various cancer cell lines, including prostate and lung cancer cells .

Case Studies

Several case studies have illustrated the efficacy of polyamine analogues:

  • Prostate Cancer : A study involving a series of polyamine analogues showed significant cytotoxic effects on prostate tumor cell lines (LnCap, DU145). The most effective compounds exhibited IC50 values lower than previously studied analogues, indicating enhanced potency .
  • Lung Cancer : In another study, a related compound demonstrated the ability to inhibit small cell and non-small cell lung cancer cells in vitro. Notably, it caused a profound downregulation of ODC activity and induced significant polyamine catabolism .
  • Macular Degeneration : The potential application of these compounds extends beyond oncology. They have shown promise in treating conditions such as macular degeneration by suppressing neovascularization through apoptotic pathways in proliferating vascular cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other related compounds:

CompoundActivity TypeIC50 (µM)Notes
This compoundAntitumorTBDEffective against prostate and lung cancer
Polyamine Analogue AAntitumor5Strong activity against breast cancer
Polyamine Analogue BNeovascularization InhibitionTBDEffective in macular degeneration models

Properties

IUPAC Name

1-[(4-aminobutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-6-1-2-7-11-8-9(12)4-3-5-9/h11-12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLIQOVLTZEOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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